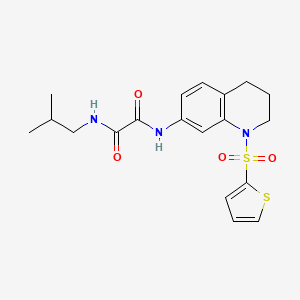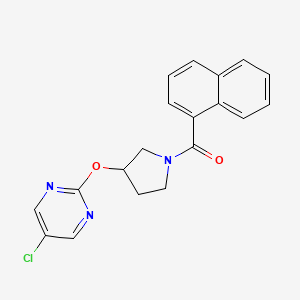
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains a pyrrolidine ring, a chloropyrimidinyl group, and a naphthalenyl group . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry . The chloropyrimidinyl group is a pyrimidine derivative, which is a six-membered ring with two nitrogen atoms and has been employed in the design of privileged structures in medicinal chemistry . The naphthalenyl group is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine, chloropyrimidinyl, and naphthalenyl groups. The three-dimensional structure would be influenced by the stereochemistry at the carbon atoms of the pyrrolidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the chloropyrimidinyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups .Wissenschaftliche Forschungsanwendungen
Anticancer Evaluation
Compounds with naphthalen-1-yl)oxiran-2-yl structures have been synthesized and evaluated for their anticancer properties. For example, a study explored the reaction of such compounds with different nucleophile agents for anticancer evaluation, highlighting the potential of naphthalene derivatives in developing new therapeutic agents (Gouhar & Raafat, 2015).
Chemosensors for Metal Ions
Naphthoquinone-based chemosensors have been developed for the detection of transition metal ions. These chemosensors exhibit selectivity towards Cu2+ ions, with changes in color signaling the presence of metal ions, indicating the versatility of naphthalene derivatives in chemical sensing applications (Gosavi-Mirkute et al., 2017).
Anticonvulsant Activity
Naphthalen-2-yl acetate derivatives have been synthesized and evaluated for their anticonvulsant activity, demonstrating the potential of naphthalene derivatives in the development of new treatments for epilepsy and other seizure disorders (Ghareb et al., 2017).
Pharmacokinetics and Metabolism
The metabolism and pharmacokinetics of related compounds, particularly those involving pyrrolidinyl and pyrimidinyl groups, have been studied in various species. These studies are crucial for understanding the disposition of these compounds in biological systems, informing their development as potential therapeutic agents (Sharma et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-14-10-21-19(22-11-14)25-15-8-9-23(12-15)18(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10-11,15H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDYRXFTRHDMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2819186.png)
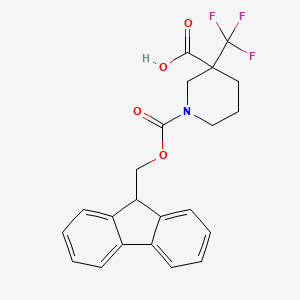
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one](/img/structure/B2819188.png)
![4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2819194.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B2819196.png)
![4-[Acetamido(carboxy)methyl]benzoic acid](/img/structure/B2819197.png)
![Propanedinitrile, 2-[(methylamino)(methylthio)methylene]-](/img/structure/B2819198.png)
![4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2819202.png)
![Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate](/img/structure/B2819204.png)
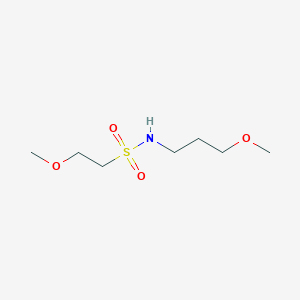
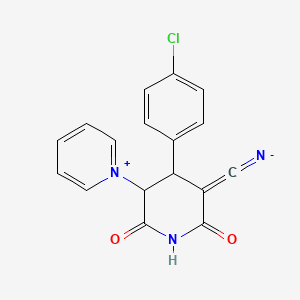
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2819207.png)
